Ethyl 2-methyl-4-(2-thienyl)-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 2-methyl-4-(2-thienyl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a thienyl group and an ethyl ester
Mechanism of Action
Pyrroles
are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one nitrogen atom . They are found in many biologically active molecules, such as heme, a component of hemoglobin, and are used in the synthesis of pharmaceuticals .
Thiophenes
are aromatic compounds that contain a ring of four carbon atoms and one sulfur atom . They are found in many biologically active compounds and are used in the synthesis of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-4-(2-thienyl)-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-(2-thienyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole or thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or thienyl rings.
Scientific Research Applications
Ethyl 2-methyl-4-(2-thienyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-(2-furyl)-1H-pyrrole-3-carboxylate: Similar structure but with a furan ring instead of a thienyl ring.
Ethyl 2-methyl-4-(2-pyridyl)-1H-pyrrole-3-carboxylate: Contains a pyridine ring in place of the thienyl ring.
Ethyl 2-methyl-4-(2-phenyl)-1H-pyrrole-3-carboxylate: Features a phenyl ring instead of the thienyl ring.
Uniqueness
Ethyl 2-methyl-4-(2-thienyl)-1H-pyrrole-3-carboxylate is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-methyl-4-thiophen-2-yl-1H-pyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-3-15-12(14)11-8(2)13-7-9(11)10-5-4-6-16-10/h4-7,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQRWCOBSLPRKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1C2=CC=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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